molecular formula C19H17FN4O2S B11197116 4-amino-N~3~-benzyl-N~5~-(4-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-benzyl-N~5~-(4-fluorobenzyl)-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11197116
M. Wt: 384.4 g/mol
InChI Key: QXBAQNJTKVBKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is known for its significant role in medicinal chemistry. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction forms the core thiazole structure, which is then further functionalized to introduce the amino, benzyl, and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of nitro groups results in amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and other functional groups in the compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-1,3-thiazole: Shares the thiazole ring structure but lacks the additional functional groups.

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups but different core structures.

    Benzyl-substituted thiazoles: Compounds with benzyl groups attached to the thiazole ring.

Uniqueness

4-AMINO-N3-BENZYL-N5-[(4-FLUOROPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H17FN4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-amino-3-N-benzyl-5-N-[(4-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C19H17FN4O2S/c20-14-8-6-13(7-9-14)11-23-19(26)17-15(21)16(24-27-17)18(25)22-10-12-4-2-1-3-5-12/h1-9H,10-11,21H2,(H,22,25)(H,23,26)

InChI Key

QXBAQNJTKVBKDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.